4-Acetylthiophene-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-acetylthiophene-2-carboxylic acid has been explored through different methods. For instance, the synthesis of a functionalized cyclohexene skeleton, which is a part of GS4104, was achieved using L-serine as a starting material, employing ring-closing metathesis and diastereoselective Grignard reactions as key steps . Additionally, 2-acetylthiophene was synthesized by reacting thiophene with acetic anhydride, using phosphotungstic acid as a catalyst, which yielded a significant amount of the desired product . This compound was further used to synthesize new Schiff bases, indicating the versatility of 2-acetylthiophene as a precursor for various organic reactions .
Molecular Structure Analysis
The molecular and electronic structures of compounds closely related to 4-acetylthiophene-2-carboxylic acid have been studied using computational methods such as AM1, MNDO, and CNDO/S. These studies have optimized the molecular geometry of thieno[3,4-b]thiophene-2-carboxylic acid and its derivatives, revealing that while the most stable conformations are predicted to be planar, the substituent groups allow for significant rotation, which only slightly increases the energy . This flexibility in the molecular structure could influence the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
The chemical reactivity of 2-acetylthiophene, a molecule similar to 4-acetylthiophene-2-carboxylic acid, has been demonstrated through its reaction with arenediazonium chlorides in the presence of cupric chloride, leading to the formation of 2-acetyl-5-arylthiophenes . These arylated products were further reacted with chloro- and bromoisatins to synthesize quinolinecarboxylic acids, showcasing the potential of 2-acetylthiophene to participate in complex organic transformations .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-acetylthiophene-2-carboxylic acid are not detailed in the provided papers, the studies on related compounds offer some insights. The synthesis and characterization of 2-acetylthiophene and its Schiff bases, including UV, ^1H NMR, ^13C NMR, IR, and elemental analysis, suggest that these methods could be applied to determine the properties of 4-acetylthiophene-2-carboxylic acid as well . The computational studies on thieno[3,4-b]thiophene-2-carboxylic acid derivatives also contribute to understanding the electronic properties and conformational flexibility of the molecule, which are important factors in its physical and chemical behavior .
Scientific Research Applications
Synthesis in Medicinal Chemistry
4-Acetylthiophene-2-carboxylic acid and its derivatives play a crucial role in medicinal chemistry. They are involved in the synthesis of various pharmaceutical compounds. For instance, a study describes the synthesis of arotinolol hydrochloride, a beta-adrenoceptor antagonist, using a derivative of acetylthiophene as a key intermediate (L. Hongbin, T. Hui, Yang Dan, & Jia Qinggang, 2011). Additionally, another research outlines the preparation of 4'-Bromobiphenyl-4-carboxylic acid, a compound used in the synthesis of polycondensed materials, starting from a bromodiphenyl derivative, which is structurally related to acetylthiophene (Zhu Yan-lon, 2015).
Microbial Stress Response and Biotechnology
Research has shown the importance of carboxylic acids in microbial stress response, which includes derivatives of acetylthiophene. These studies are significant in fields like food safety, agriculture, and medicine. For instance, understanding the tolerance mechanisms of microbes to carboxylic acids can help in controlling food spoilage and in the design of more efficient microbial cell factories for biotechnological applications (N. Mira & Miguel C. Teixeira, 2013).
Organic Synthesis and Material Science
Derivatives of 4-Acetylthiophene-2-carboxylic acid are used in the synthesis of various organic compounds. For example, a study explores the synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids, showcasing the utility of 2-acetylthiophene in the preparation of complex organic molecules (A. Lebedev et al., 2005). Furthermore, acetylthiophene derivatives have been used in the synthesis of polythiophene derivatives for electrochemical DNA sensors, illustrating their application in material science (S. Kang et al., 2004).
Biorefineries and Renewable Energy
The use of carboxylic acids, including acetylthiophene derivatives, in biorefineries for the production of biofuels and chemical precursors is a growing area of research. This aligns with policies aiming to develop sustainable biomass-based refineries, highlighting the role of these compounds in renewable energy and sustainability (Lijun Zhang et al., 2018).
Future Directions
The catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . This suggests potential future directions in the study and application of carboxylic acids like 4-Acetylthiophene-2-carboxylic acid.
properties
IUPAC Name |
4-acetylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3S/c1-4(8)5-2-6(7(9)10)11-3-5/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGMOSFVNZUTEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80522896 | |
Record name | 4-Acetylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80522896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylthiophene-2-carboxylic acid | |
CAS RN |
88105-23-1 | |
Record name | 4-Acetyl-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88105-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80522896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-acetylthiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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